N'-[(E)-(4-cyanophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(4-cyanophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a chemical compound with the molecular formula C13H15N3O3 This compound is known for its unique structure, which includes a cyanophenyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves the condensation of 4-cyanobenzaldehyde with 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require the implementation of purification techniques, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-cyanophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(4-cyanophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various molecular pathways, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-cyanophenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
- N’-[(4-cyanophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-cyanophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is unique due to the presence of the dioxolane ring, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C14H15N3O3/c1-14(19-6-7-20-14)8-13(18)17-16-10-12-4-2-11(9-15)3-5-12/h2-5,10H,6-8H2,1H3,(H,17,18)/b16-10+ |
InChI Key |
SQTUXASCPCGKNJ-MHWRWJLKSA-N |
Isomeric SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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